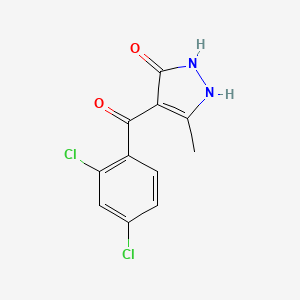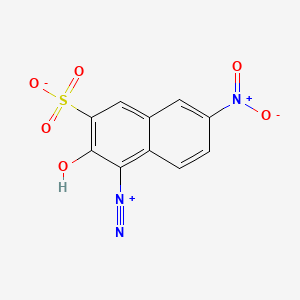
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt is a diazonium compound derived from naphthalene. It is characterized by the presence of a diazonium group, a hydroxyl group, a nitro group, and a sulfonic acid group on the naphthalene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt typically involves the diazotization of 2-hydroxy-6-nitro-3-sulfonic acid naphthalene. The process includes the following steps:
Nitration: Naphthalene is nitrated to introduce the nitro group.
Sulfonation: The nitrated naphthalene is then sulfonated to add the sulfonic acid group.
Diazotization: The sulfonated nitro-naphthalene is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the formation of the desired diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like tin(II) chloride and iron powder in acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and aminonaphthalenes.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Amino derivatives of naphthalene.
Applications De Recherche Scientifique
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The compound exerts its effects primarily through its diazonium group, which can participate in various chemical reactions. The diazonium group acts as an electrophile, facilitating substitution and coupling reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in additional reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-6-nitro-4-sulfo-1-naphthalenediazonium
- 6-Nitro-1-diazo-2-naphthol-4-sulfonic acid
Uniqueness
1-Naphthalenediazonium, 2-hydroxy-6-nitro-3-sulfo-, inner salt is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the diazonium, hydroxyl, nitro, and sulfonic acid groups makes it particularly useful in the synthesis of complex azo compounds and dyes.
Propriétés
Numéro CAS |
68516-79-0 |
|---|---|
Formule moléculaire |
C10H5N3O6S |
Poids moléculaire |
295.23 g/mol |
Nom IUPAC |
4-diazonio-3-hydroxy-7-nitronaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H5N3O6S/c11-12-9-7-2-1-6(13(15)16)3-5(7)4-8(10(9)14)20(17,18)19/h1-4H,(H-,14,17,18,19) |
Clé InChI |
JWIRDYFKGGJHCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


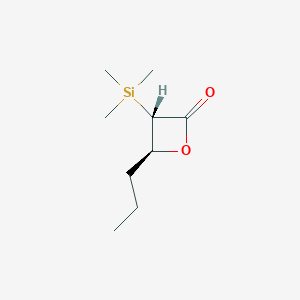

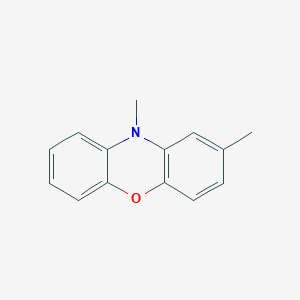
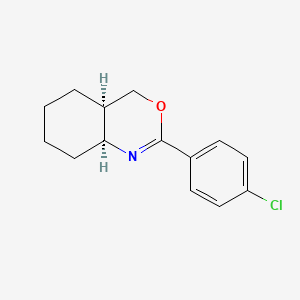
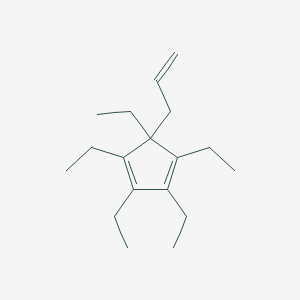

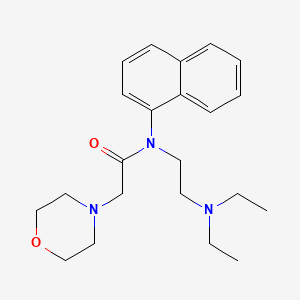
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
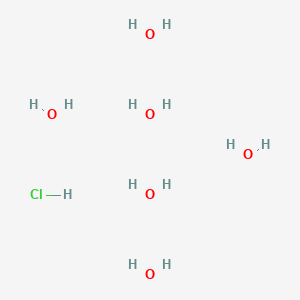
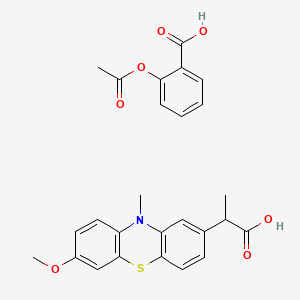
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)

